molecular formula C18H10CrO5 B6297995 (Diphenylcarbene) chromium pentacarbonyl CAS No. 62589-11-1

(Diphenylcarbene) chromium pentacarbonyl

Cat. No.: B6297995
CAS No.: 62589-11-1
M. Wt: 358.3 g/mol
InChI Key: DTEBAQQKAWUPSI-UHFFFAOYSA-N
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Description

(Diphenylcarbene) chromium pentacarbonyl is an organometallic compound that belongs to the class of Fischer carbene complexes. These complexes are characterized by the presence of a carbene ligand (a divalent carbon species) bonded to a metal center, in this case, chromium. The compound is notable for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis .

Preparation Methods

The synthesis of (diphenylcarbene) chromium pentacarbonyl typically involves the reaction of diaryl diazo compounds with pentacarbonyl(η²-cis-cyclooctene)chromium(0) in a mixture of dichloromethane and hexane at low temperatures (around -5°C) for several hours . This method ensures the formation of the desired carbene complex with high yield and purity.

Industrial production methods for such specialized compounds are not widely documented, as they are often synthesized in research laboratories for specific applications rather than mass production.

Chemical Reactions Analysis

(Diphenylcarbene) chromium pentacarbonyl undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

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Properties

IUPAC Name

benzhydrylidenechromium;carbon monoxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10.5CO.Cr/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;5*1-2;/h1-10H;;;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEBAQQKAWUPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C(=[Cr])C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10CrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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